molecular formula C14H21NO2 B290854 N-(1-methylbutyl)-2-phenoxypropanamide

N-(1-methylbutyl)-2-phenoxypropanamide

Cat. No.: B290854
M. Wt: 235.32 g/mol
InChI Key: XKBSFTRUJWQJAH-UHFFFAOYSA-N
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Description

N-(1-Methylbutyl)-2-phenoxypropanamide is an amide derivative characterized by a propanamide backbone substituted with a phenoxy group at the C2 position and a 1-methylbutyl chain at the nitrogen.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-pentan-2-yl-2-phenoxypropanamide

InChI

InChI=1S/C14H21NO2/c1-4-8-11(2)15-14(16)12(3)17-13-9-6-5-7-10-13/h5-7,9-12H,4,8H2,1-3H3,(H,15,16)

InChI Key

XKBSFTRUJWQJAH-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C(C)OC1=CC=CC=C1

Canonical SMILES

CCCC(C)NC(=O)C(C)OC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:
  • N-Substituent Diversity : The 1-methylbutyl group in the target compound confers branched alkyl chain properties, contrasting with aromatic (e.g., 1-phenylpropan-2-yl) or heterocyclic (e.g., indole) N-substituents in analogs. Branched chains may enhance lipophilicity but reduce metabolic stability compared to aromatic groups .
  • C2 Substituent: The phenoxy group in the target compound differs from fluorinated biphenyl moieties in analogs.

Physicochemical and Pharmacokinetic Properties

While direct data for N-(1-methylbutyl)-2-phenoxypropanamide are unavailable, inferences can be drawn from related compounds:

Property This compound (Predicted) N-(1-Phenylpropan-2-yl)-2-(2-fluoro-biphenyl-4-yl)propanamide 1-Methylbutyl methylphosphonate
Molecular Weight ~265 g/mol 379.45 g/mol 166.15 g/mol
LogP (Lipophilicity) ~3.5 (moderate) ~5.2 (high) ~1.2 (low)
Metabolic Stability Likely moderate (susceptible to amidase cleavage) Low (bulky substituents hinder enzymatic hydrolysis) High (phosphonate ester resistance)
Key Insights:
  • The target compound’s lower molecular weight compared to fluorinated biphenyl analogs may improve solubility but reduce target affinity.
  • Lipophilicity: The phenoxy group and branched alkyl chain likely balance hydrophobicity, making it more membrane-permeable than phosphonate esters but less so than fluorinated analogs .

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